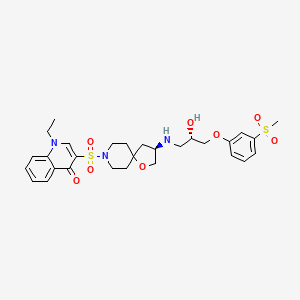
Vemtoberant
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Vemtoberant involves multiple steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve optimizing these synthetic routes to achieve high yield and purity .
Análisis De Reacciones Químicas
Vemtoberant undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Vemtoberant is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Studying the β3-adrenergic receptor and its role in various chemical pathways.
Biology: Investigating the biological effects of β3-adrenergic receptor antagonism.
Medicine: Researching potential therapeutic applications for heart failure and other β3-adrenergic receptor-mediated disorders.
Industry: Developing new drugs and therapeutic agents targeting the β3-adrenergic receptor
Mecanismo De Acción
Vemtoberant exerts its effects by antagonizing the β3-adrenergic receptor. This receptor is involved in various physiological processes, including the regulation of lipolysis and thermogenesis. By blocking this receptor, this compound can modulate these processes, making it a valuable tool for studying metabolic and cardiovascular diseases .
Comparación Con Compuestos Similares
Vemtoberant is unique in its specific antagonism of the β3-adrenergic receptor. Similar compounds include:
Salbutamol: A β2-adrenergic receptor agonist used for treating asthma.
Clenbuterol: A β2-adrenergic receptor agonist used for treating respiratory disorders.
Nadolol: A non-selective β-adrenergic receptor antagonist used for treating hypertension.
Compared to these compounds, this compound’s specificity for the β3-adrenergic receptor makes it particularly useful for research focused on this receptor subtype .
Propiedades
Número CAS |
2169905-68-2 |
|---|---|
Fórmula molecular |
C29H37N3O8S2 |
Peso molecular |
619.8 g/mol |
Nombre IUPAC |
1-ethyl-3-[[(3R)-3-[[(2S)-2-hydroxy-3-(3-methylsulfonylphenoxy)propyl]amino]-1-oxa-8-azaspiro[4.5]decan-8-yl]sulfonyl]quinolin-4-one |
InChI |
InChI=1S/C29H37N3O8S2/c1-3-31-18-27(28(34)25-9-4-5-10-26(25)31)42(37,38)32-13-11-29(12-14-32)16-21(19-40-29)30-17-22(33)20-39-23-7-6-8-24(15-23)41(2,35)36/h4-10,15,18,21-22,30,33H,3,11-14,16-17,19-20H2,1-2H3/t21-,22+/m1/s1 |
Clave InChI |
PVXLIOIISUUKOQ-YADHBBJMSA-N |
SMILES isomérico |
CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)N3CCC4(CC3)C[C@H](CO4)NC[C@@H](COC5=CC(=CC=C5)S(=O)(=O)C)O |
SMILES canónico |
CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)N3CCC4(CC3)CC(CO4)NCC(COC5=CC(=CC=C5)S(=O)(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


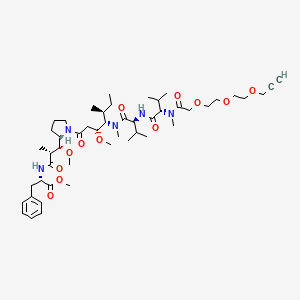
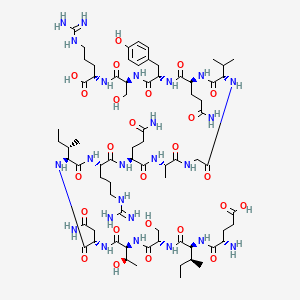
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)

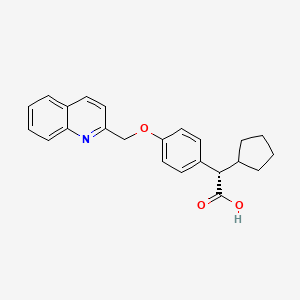
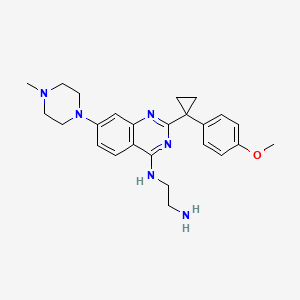
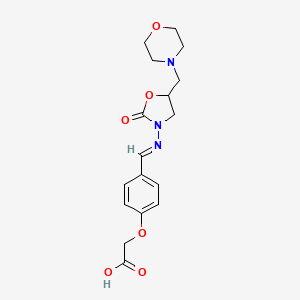

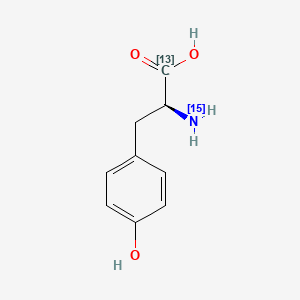
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)

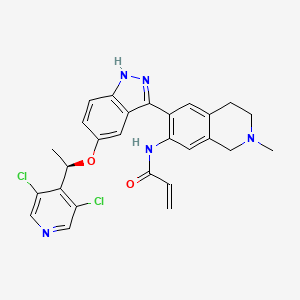
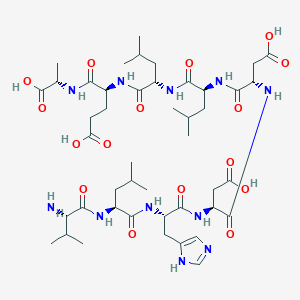
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)
